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molecular formula C8H16O3Si B1585851 Methyl 3-trimethylsiloxy-2-butenoate CAS No. 62269-44-7

Methyl 3-trimethylsiloxy-2-butenoate

Cat. No. B1585851
M. Wt: 188.3 g/mol
InChI Key: OQNKCUVOGBTGDJ-UHFFFAOYSA-N
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Patent
US05770180

Procedure details

A mixture of freshly fused ZnCl2 (1.1 g) and triethylamine (86 mL, 0.62 mol) was stirred for 1 h at room temperature. Methyl acetoacetate (40 mL, 0.37 mol) in benzene (80 mL) was added dropwise, followed by chlorotrimethylsilane (90 mL, 0.72 mol). The mixture was stirred overnight at 40° C. After cooling, ether (500 mL) was added. The mixture was stirred for 1 h and filtered through celite. Volatiles were removed in vacuo. Hexanes (200 mL) were added to the residue which was filtered through celite once again. The filtrate was concentrated to dryness and the residue was distilled through a vigreux column at 79°-82° C. (1.2 mm) to afford 57.6 g (83%) of 1 as a clear oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]([O:14][CH3:15])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11].Cl[Si:17]([CH3:20])([CH3:19])[CH3:18].CCOCC>C1C=CC=CC=1.[Cl-].[Cl-].[Zn+2]>[CH3:18][Si:17]([CH3:20])([CH3:19])[O:11][C:10]([CH3:12])=[CH:9][C:8]([O:14][CH3:15])=[O:13] |f:5.6.7|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
86 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at 40° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
Hexanes (200 mL) were added to the residue which
FILTRATION
Type
FILTRATION
Details
was filtered through celite once again
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled through a vigreux column at 79°-82° C. (1.2 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](OC(=CC(=O)OC)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05770180

Procedure details

A mixture of freshly fused ZnCl2 (1.1 g) and triethylamine (86 mL, 0.62 mol) was stirred for 1 h at room temperature. Methyl acetoacetate (40 mL, 0.37 mol) in benzene (80 mL) was added dropwise, followed by chlorotrimethylsilane (90 mL, 0.72 mol). The mixture was stirred overnight at 40° C. After cooling, ether (500 mL) was added. The mixture was stirred for 1 h and filtered through celite. Volatiles were removed in vacuo. Hexanes (200 mL) were added to the residue which was filtered through celite once again. The filtrate was concentrated to dryness and the residue was distilled through a vigreux column at 79°-82° C. (1.2 mm) to afford 57.6 g (83%) of 1 as a clear oil.
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.1 g
Type
catalyst
Reaction Step Four
Name
Yield
83%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]([O:14][CH3:15])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11].Cl[Si:17]([CH3:20])([CH3:19])[CH3:18].CCOCC>C1C=CC=CC=1.[Cl-].[Cl-].[Zn+2]>[CH3:18][Si:17]([CH3:20])([CH3:19])[O:11][C:10]([CH3:12])=[CH:9][C:8]([O:14][CH3:15])=[O:13] |f:5.6.7|

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC
Step Four
Name
Quantity
86 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred overnight at 40° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
CUSTOM
Type
CUSTOM
Details
Volatiles were removed in vacuo
ADDITION
Type
ADDITION
Details
Hexanes (200 mL) were added to the residue which
FILTRATION
Type
FILTRATION
Details
was filtered through celite once again
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled through a vigreux column at 79°-82° C. (1.2 mm)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C[Si](OC(=CC(=O)OC)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 57.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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